1-Naphthalenemethanol
Overview
Description
Synthesis Analysis
The synthesis of 1-Naphthalenemethanol and its derivatives has been explored through various methods, highlighting the creativity in organic synthesis. For instance, advancements have been made in the synthesis of substituted naphthalene derivatives, focusing on metal-catalyzed reactions and Lewis acid-catalyzed transformations. These strategies have proven effective for constructing complex naphthalene frameworks, demonstrating the compound's synthetic versatility (Mittali Maheshwari & Nazar Hussain, 2023).
Molecular Structure Analysis
The molecular structure of 1-Naphthalenemethanol allows for a wide range of chemical reactions and properties. Research on naphthalene derivatives, including naphthalimides, reveals a broad array of interactions at the molecular level, particularly with biological molecules, due to their planar, π-deficient conjugated structure. This feature enables these derivatives to exhibit extensive potential in medicinal applications, as they can interact with a variety of biological targets through noncovalent bonds (Huo-Hui Gong et al., 2016).
Chemical Reactions and Properties
1-Naphthalenemethanol undergoes a range of chemical reactions, underpinned by its naphthalene core. The compound's chemical properties, such as reactivity towards nucleophilic and electrophilic substitutions, are crucial for its functionalization and application in organic synthesis. The diversity of chemical reactions it participates in makes 1-Naphthalenemethanol a valuable intermediate in the synthesis of more complex organic molecules.
Physical Properties Analysis
The physical properties of 1-Naphthalenemethanol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in various applications, including material science and pharmaceuticals. Understanding the physical properties is crucial for designing synthesis and purification processes.
Chemical Properties Analysis
1-Naphthalenemethanol's chemical properties, including acidity, basicity, and reactivity towards different reagents, define its role in synthetic pathways. The compound's ability to undergo oxidation, reduction, and various addition reactions expands its utility in organic synthesis, enabling the creation of a wide range of derivatives with varied functional groups.
Scientific Research Applications
Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings . They are produced by distillation and fractionation of petroleum or coal tar . Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc . They play a vital role in the control of microbial infection .
Naphthalene derivatives display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . They are of great interest as potent lead compounds for medicinal chemistry researches .
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Organic Synthesis
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Photolysis Studies
- 1-Naphthalenemethanol has been used to investigate UV photooxidation of 1-methylnaphthalene in the presence of dry or humid air . This kind of study can help scientists understand the behavior of similar compounds under UV light, which is important in fields like environmental science and photochemistry .
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Cannizzaro Reaction
- 1-Naphthalenemethanol can be produced from the Cannizzaro reaction of alpha-naphthaldehyde . This solvent-free reaction yields 1-naphthoic acid and 1-naphthalenemethanol in 86% and 79% yields respectively . This reaction is not only important in organic chemistry education but also reduces waste generation .
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Pharmaceutical Industry
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Personal Care Products
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Eco-friendly and Sustainable Production Methods
properties
IUPAC Name |
naphthalen-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNHHSDYFYZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197295 | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenemethanol | |
CAS RN |
4780-79-4 | |
Record name | 1-Naphthalenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4780-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004780794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHALENEMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2MEJ1Q34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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